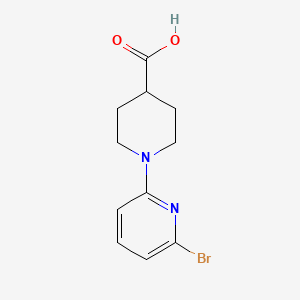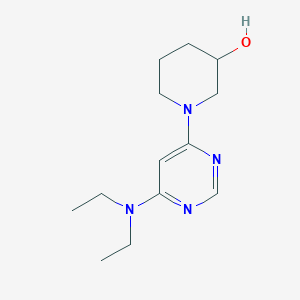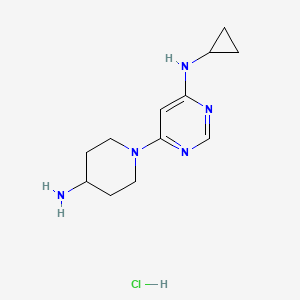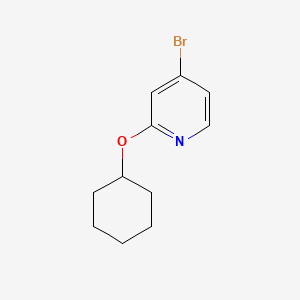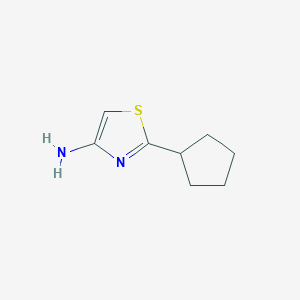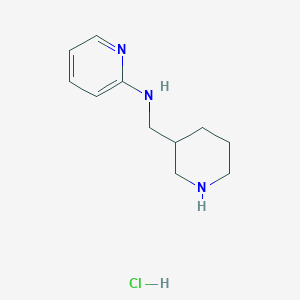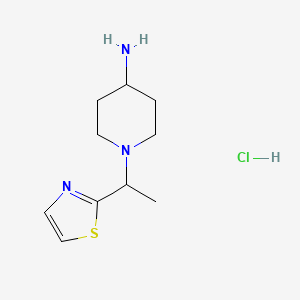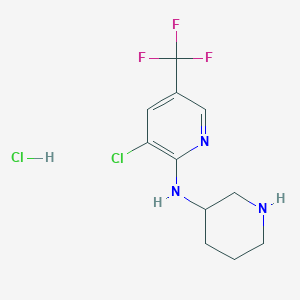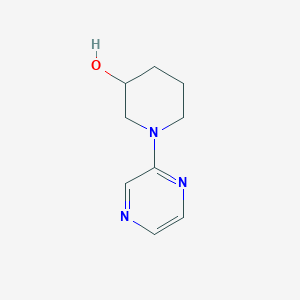![molecular formula C13H14N2O3 B1501119 3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid CAS No. 1019354-66-5](/img/structure/B1501119.png)
3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid
説明
Molecular Structure Analysis
The molecular formula of “3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid” is C10H11BN2O3 . The InChI Code is 1S/C10H11BN2O3/c12-5-2-6-13-10(14)8-3-1-4-9(7-8)11(15)16/h1,3-4,7,15-16H,2,6H2,(H,13,14) .Physical And Chemical Properties Analysis
The molecular weight of “3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid” is 218.02 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Renewable Building Blocks for Material Science
Research by Trejo-Machin et al. (2017) explores the use of phloretic acid, a compound structurally related to "3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid," as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This approach provides a sustainable alternative to conventional phenol-based processes, offering a pathway toward environmentally friendly material production with applications in coatings, adhesives, and composites Trejo-Machin et al., 2017.
Synthesis of Antidepressant Drugs
Choi et al. (2010) reported on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, highlighting the importance of chiral intermediates in the synthesis of antidepressant drugs. This study underscores the utility of biocatalysis in achieving high enantioselectivity for the production of chiral pharmaceuticals, suggesting potential applications for similar compounds in drug synthesis Choi et al., 2010.
Novel Opioid Antagonists
Lu et al. (2006) described the synthesis of novel opioid peptide-derived antagonists by replacing the N-terminal tyrosine residue with modified phenylpropanoic acid derivatives, demonstrating the potential of these compounds in the development of new therapeutic agents for pain management. This research illustrates the versatility of phenylpropanoic acid derivatives in medicinal chemistry Lu et al., 2006.
特性
IUPAC Name |
4-[N-(2-cyanoethyl)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c14-9-4-10-15(11-5-2-1-3-6-11)12(16)7-8-13(17)18/h1-3,5-6H,4,7-8,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYBBYZYJNDEEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC#N)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






